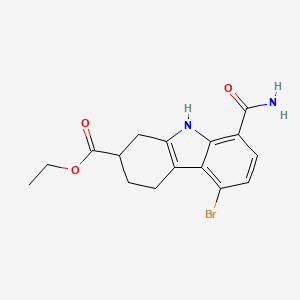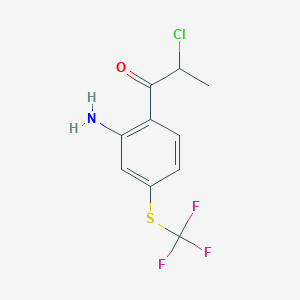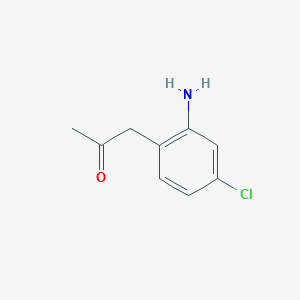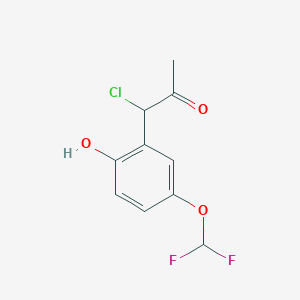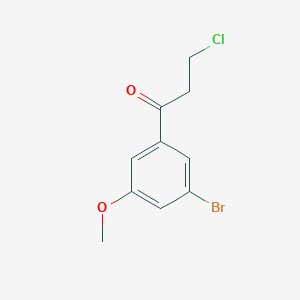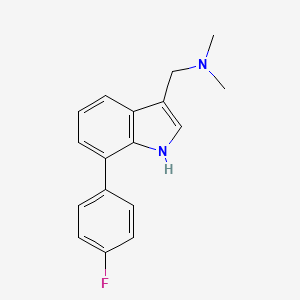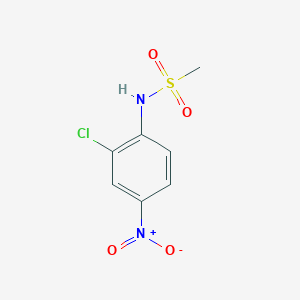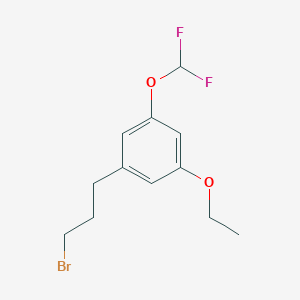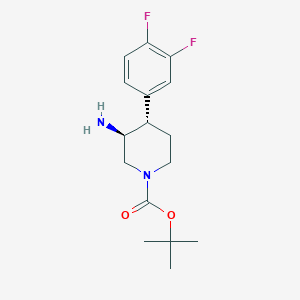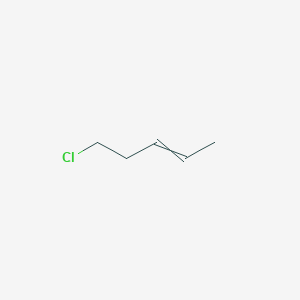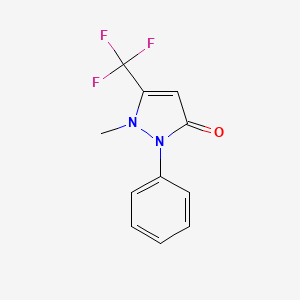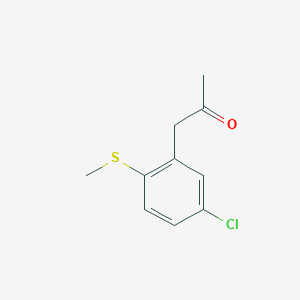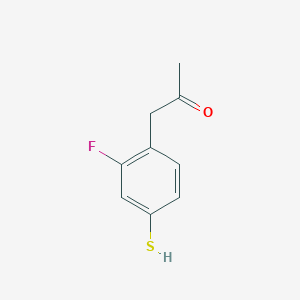
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable building block in synthetic chemistry.
Preparation Methods
The synthesis of (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and vinylcyclopropane.
Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through a cyclopropanation reaction. This reaction often requires a catalyst, such as a transition metal complex, and specific reaction conditions, including temperature and solvent choice.
Industrial Production: For large-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.
Pathways Involved: It may affect metabolic pathways by inhibiting key enzymes, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid can be compared with other similar compounds:
Similar Compounds: Examples include (1R,2S)-1-(Tert-butoxycarbonylamino)-2-ethylcyclopropanecarboxylic acid and (1R,2S)-1-(Tert-butoxycarbonylamino)-2-propylcyclopropanecarboxylic acid.
Uniqueness: The vinyl group in this compound provides unique reactivity compared to its ethyl and propyl analogs, making it more versatile in synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7?,11-/m1/s1 |
InChI Key |
RFAQWADNTLIWMG-PLNQYNMKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


